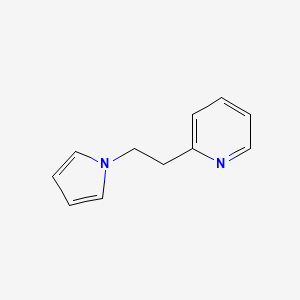

2-(2-Pyrrol-1-yl-ethyl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Modern Chemical Research

Pyridine and pyrrole are fundamental aromatic heterocyclic compounds that play a pivotal role in modern chemical research. The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a common feature in a multitude of FDA-approved drugs and is recognized for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov Its utility also extends to being a precursor for agrochemicals and a vital solvent and reagent in organic synthesis. nih.govresearchgate.net The pyridine scaffold is found in various natural products, such as certain alkaloids, and is a core component of essential biomolecules like the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). rsc.org

Similarly, the pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is a crucial component of many biologically significant molecules. Pyrrole derivatives exhibit a wide array of pharmacological activities and are integral to the structure of porphyrin rings, which are fundamental to hemoglobin and chlorophyll. nih.gov The presence of these scaffolds in both natural and synthetic molecules underscores their importance in medicinal chemistry and drug design. nih.gov The distinct electronic properties of pyridine and pyrrole—pyridine being electron-deficient and pyrrole being electron-rich—further contribute to their versatile reactivity and application in constructing complex molecular architectures. youtube.com

Overview of Structural Motifs Combining Pyrrole and Pyridine Rings

The combination of pyrrole and pyridine rings within a single molecule gives rise to a variety of structural motifs, each with unique properties and potential applications. These motifs can be broadly categorized based on the nature of the linkage between the two heterocyclic systems.

One common motif involves the direct fusion of the pyrrole and pyridine rings, forming bicyclic structures known as pyrrolopyridines or azaindoles. nih.gov There are six possible isomers of pyrrolopyridines, depending on the relative orientation of the nitrogen atoms and the fusion points of the rings. nih.gov These fused systems have been extensively studied for their pharmacological properties, with derivatives of pyrrolo[3,4-c]pyridine, for instance, being investigated as analgesic and sedative agents. nih.gov

Another significant structural motif involves the connection of the pyrrole and pyridine rings through a linker or spacer. The featured compound of this article, 2-(2-Pyrrol-1-yl-ethyl)pyridine, exemplifies this arrangement, where an ethyl group bridges the nitrogen of the pyrrole ring and the carbon at the 2-position of the pyridine ring. This type of linkage allows for greater conformational flexibility compared to fused systems, which can be advantageous in the design of molecules that need to adapt to specific binding sites in biological targets.

Furthermore, pyrrole and pyridine units can be incorporated into larger macrocyclic structures, such as porphyrins. researchgate.net Porphyrinoids conjugated to pyridyl units have garnered considerable interest for their potential applications in medicine, catalysis, and materials science. researchgate.net The synthesis of these complex molecules often involves methodologies like metal-catalyzed cross-coupling reactions and condensation reactions. researchgate.net

The electronic interplay between the electron-rich pyrrole and the electron-deficient pyridine ring is a key feature of these combined structural motifs. This interaction can lead to novel photophysical properties and reactivity patterns, making these compounds valuable targets for synthetic chemists.

Research Trajectory and Future Directions for Pyrrole-Pyridine Conjugates

The study of molecules containing both pyrrole and pyridine moieties has been a fruitful area of research for many years, driven by the diverse applications of these compounds. The initial interest was largely fueled by the discovery of their presence in natural products and their wide range of biological activities.

Current research continues to explore the synthesis of novel pyrrole-pyridine conjugates with enhanced or specific properties. Advances in synthetic methodologies, particularly in cross-coupling reactions, have enabled the creation of a vast library of these compounds with various substitution patterns and linker types. The focus is often on developing more efficient and selective synthetic routes to access these molecules.

A significant portion of the research is directed towards medicinal chemistry. Scientists are designing and synthesizing pyrrole-pyridine derivatives as potential therapeutic agents for a variety of diseases. For example, some derivatives are being investigated for their anticancer properties, with studies focusing on the structure-activity relationships to optimize their efficacy. nih.gov The development of pyrrolo[2,3-d]pyrimidine derivatives as antitumor inhibitors is a testament to the potential of these scaffolds in oncology. mdpi.com

In the field of materials science, pyrrole-pyridine conjugates are being explored for their unique electronic and photophysical properties. Their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry is an active area of investigation. The ability to tune the electronic properties of these molecules by modifying their structure makes them attractive candidates for these applications.

Looking ahead, the future of research on pyrrole-pyridine conjugates is likely to be characterized by several key trends:

Precision Synthesis: The development of highly selective and efficient synthetic methods will remain a priority, allowing for the creation of well-defined molecular architectures.

Multifunctional Molecules: There will be an increasing focus on designing molecules with multiple functionalities, such as theranostic agents that combine diagnostic and therapeutic capabilities.

Supramolecular Chemistry: The self-assembly properties of pyrrole-pyridine conjugates will be further explored to create complex supramolecular structures with novel functions.

Computational Design: The use of computational tools to predict the properties and biological activities of new pyrrole-pyridine derivatives will become increasingly important in guiding synthetic efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyrrol-1-ylethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-5,7-9H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVQLUUKBVMTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285688 | |

| Record name | 2-(2-Pyrrol-1-yl-ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-84-8 | |

| Record name | MLS002608424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Pyrrol-1-yl-ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 2 Pyrrol 1 Yl Ethyl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

NMR spectroscopy serves as a fundamental tool for elucidating the electronic environment and conformational dynamics of 2-(2-pyrrol-1-yl-ethyl)pyridine in solution.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the chemical environment of each atom within the molecule. In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of related pyridine (B92270) derivatives shows characteristic signals for the pyridine and pyrrole (B145914) protons. For instance, in a similar heterocyclic system, the pyridine protons typically resonate in the aromatic region, with distinct chemical shifts for the protons at different positions on the ring. rsc.org The chemical shifts of the pyrrole ring protons are also found in the aromatic region and are sensitive to the solvent used. ipb.pt

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyridine ring appearing at specific chemical shifts that are influenced by the nitrogen atom and any substituents. researchgate.net For example, in pyridine itself, the carbon atoms resonate at distinct positions depending on their proximity to the nitrogen. researchgate.net The chemical shifts of the pyrrole carbons are also characteristic. The ethyl bridge connecting the two heterocyclic rings would exhibit signals in the aliphatic region of both ¹H and ¹³C NMR spectra. The specific chemical shifts are influenced by the electronic effects of the attached aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine and Pyrrole Moieties Note: This table presents typical chemical shift ranges for pyridine and pyrrole rings and is for illustrative purposes. Actual values for this compound may vary.

| Nucleus | Ring | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | Pyridine | α-protons | 8.5 - 8.7 |

| β-protons | 7.2 - 7.8 | ||

| γ-protons | 7.6 - 8.1 | ||

| ¹H | Pyrrole | α-protons | ~6.7 |

| β-protons | ~6.1 | ||

| ¹³C | Pyridine | C-2, C-6 | ~150 |

| C-3, C-5 | ~124 | ||

| C-4 | ~136 | ||

| ¹³C | Pyrrole | C-2, C-5 | ~118 |

| C-3, C-4 | ~108 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and pyrrole rings, as well as the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.comdiva-portal.org This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the pyridine and pyrrole rings.

Through these advanced techniques, a complete and unambiguous assignment of the NMR spectra can be achieved, offering a detailed picture of the molecule's structure and conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Vibrations and Aromaticity

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and the nature of the chemical bonds within this compound. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. ksu.edu.sa The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the aliphatic ethyl linker. The C=C and C=N stretching vibrations within the pyridine ring, as well as the C=C and C-N stretching vibrations of the pyrrole ring, will give rise to distinct bands in the fingerprint region (typically 1600-1000 cm⁻¹). mdpi.com The presence and position of these bands confirm the presence of both heterocyclic moieties.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of light. ksu.edu.sa It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. nih.gov Therefore, the Raman spectrum of this compound would provide additional information on the vibrations of the C-C bonds within the aromatic rings and the ethyl bridge. Analysis of the vibrational frequencies can also offer insights into the degree of aromaticity of the pyridine and pyrrole rings. aps.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound (C₉H₈N₂), the molecular weight is approximately 144.18 g/mol . epa.gov In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the ethyl linker. For example, cleavage of the bond between the ethyl group and the pyridine ring would result in a fragment corresponding to the pyridinylethyl cation or the pyrrole radical. Similarly, cleavage at the other end of the ethyl bridge would produce a pyrrolylethyl cation and a pyridine radical. The relative abundance of these fragment ions can provide information about the relative bond strengths within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules are arranged in the crystal lattice. aps.org While no specific crystal structure for this compound is detailed in the provided search results, analysis of related structures indicates that the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-stacking interactions. These interactions play a crucial role in determining the physical properties of the compound in the solid state.

Electronic Spectroscopy: UV-Vis and Fluorescence for Electronic Transitions and Optical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and optical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum arises from the promotion of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and pyrrole rings. nih.gov The position and intensity of these bands are influenced by the extent of conjugation between the two ring systems. The ethyl linker, being saturated, largely isolates the two chromophores electronically, but subtle interactions can still affect the absorption spectrum. mdpi.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb light are fluorescent. If this compound is fluorescent, its emission spectrum would provide information about the energy of the lowest excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on similar pyrrole-pyridine systems have explored their fluorescence properties, which can be sensitive to the molecular environment and conformation. researchgate.net

Coordination Chemistry of 2 2 Pyrrol 1 Yl Ethyl Pyridine As a Ligand

Ligand Design Principles and Coordination Modes of Pyrrole-Pyridine Systems

The design of ligands containing both pyrrole (B145914) and pyridine (B92270) moieties is a strategic area of research in coordination chemistry. beilstein-journals.orgnih.gov These systems offer a rich variety of coordination possibilities due to the distinct electronic and steric properties of the two heterocyclic rings. nih.govlibretexts.org The pyrrole ring, a five-membered aromatic heterocycle, can act as a neutral π-donor or, upon deprotonation, as an anionic σ-donor. nih.govresearchgate.netfigshare.com In contrast, the pyridine ring, a six-membered aromatic heterocycle, primarily functions as a neutral σ-donor through its nitrogen atom. nih.govlibretexts.org This combination allows for the creation of ligands with tunable electronic properties and specific geometric constraints.

Pyrrole-pyridine based ligands can be designed to act as bidentate or tridentate chelators. sdu.dkresearchgate.net In its simplest form, a pyrrole and a pyridine ring can be linked to create a bidentate ligand that coordinates to a metal center through the nitrogen atoms of both rings. The ethyl bridge in 2-(2-pyrrol-1-yl-ethyl)pyridine facilitates the formation of a stable chelate ring with a metal ion.

More complex tridentate architectures can be achieved by incorporating an additional donor group. For instance, a central pyridine ring can be substituted at the 2 and 6 positions with pyrrole-containing arms, creating a "pincer" type ligand that coordinates to a metal in a meridional fashion. nih.gov These tridentate ligands enforce a specific geometry around the metal center, which can influence the reactivity and physical properties of the resulting complex. researchgate.net

Formation of Metal Complexes with Transition Metals

The versatile coordination properties of this compound and related ligands enable the formation of a wide array of metal complexes with transition metals. nih.govtandfonline.com These complexes exhibit diverse geometries and nuclearities, ranging from simple mononuclear species to more complex dinuclear and polynuclear structures. nih.govnih.govnih.gov

Mononuclear complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nju.edu.cnresearchgate.net The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides precise information about the coordination geometry and bond lengths. For example, mononuclear copper(II) complexes with related pyridine-alkoxide ligands have been shown to adopt square planar geometries. mdpi.com

Dinuclear complexes can be formed when the ligand bridges two metal centers. nih.gov This can occur through various bridging modes, such as the sharing of a deprotonated pyrrolide nitrogen or the presence of other bridging ligands like halides or acetate (B1210297) groups. nih.govnih.gov The synthesis of dinuclear complexes often involves careful control of the stoichiometry and reaction conditions. nih.govchemrxiv.org

Table 1: Examples of Characterized Metal Complexes

| Complex Type | Metal Ion | Characterization Methods | Reference |

| Mononuclear | Mn(II) | X-ray Diffraction, Magnetic Susceptibility, EPR | nju.edu.cn |

| Mononuclear | Cu(II) | X-ray Diffraction, Elemental Analysis | mdpi.com |

| Dinuclear | Cu(II) | X-ray Diffraction | nih.gov |

| Dinuclear | Pd(II) | NMR Spectroscopy, X-ray Diffraction | chemrxiv.org |

The coordination chemistry of pyrrole-pyridine ligands extends across the transition series, with numerous examples of complexes involving ruthenium, iron, copper, nickel, zinc, and platinum group metals.

Ruthenium: Ruthenium complexes with pyrrole-containing ligands have been synthesized and studied for their electrochemical and photophysical properties. nih.govnih.gov For instance, ruthenium(II) terpyridine complexes bearing a pyrrole-tagged 2,2'-dipyridylamine (B127440) ligand have been characterized, and their electropolymerization has been investigated. nih.gov Other studies have focused on ruthenium complexes with 2-(2-nitrosoaryl)pyridine, exploring their structural and theoretical aspects. nih.gov

Iron: While specific examples with this compound are less common in the provided context, the fundamental principles of pyrrole-pyridine coordination apply.

Copper: Copper(II) complexes with various pyridine- and pyrrole-containing ligands have been extensively studied. rsc.orgresearchgate.net These complexes exhibit a range of coordination geometries, from square planar to square pyramidal and trigonal bipyramidal. nih.govrsc.orgnih.gov The formation of both mononuclear and dinuclear copper(II) complexes has been reported, with some dinuclear structures featuring bridging acetate or chloride ligands. nih.govnih.gov

Nickel: Nickel(II) complexes with ligands containing pyrrole and pyridine moieties have been synthesized and characterized. acs.orgrsc.orgnih.gov These complexes can adopt various geometries, including square planar and octahedral, depending on the specific ligand and reaction conditions. nih.gov For example, nickel(II) complexes with 2-iminopyrrolyl chelating ligands have been investigated for their catalytic activity. acs.org

Zinc: Zinc(II) complexes with pyridine-containing ligands are of interest for their potential applications in various fields. nih.govunimib.itnih.gov The synthesis and characterization of zinc(II) complexes with ligands such as pyridine-2-carbaldehyde thiosemicarbazone and substituted terpyridines have been reported. nih.govnih.govresearchgate.net

Platinum Group Metals: Platinum(II) and palladium(II) complexes with pyrrole- and pyridine-based ligands have been prepared and structurally characterized. nih.govpjsir.orgnih.gov These square planar complexes are often investigated for their potential biological activity. nih.govnih.gov For instance, platinum(II) complexes with 2-acetyl pyridine thiosemicarbazone have been synthesized and their supramolecular structures have been studied. nih.gov

Supramolecular Assembly and Coordination Polymers

The ability of this compound and related ligands to form well-defined metal complexes makes them valuable building blocks for the construction of supramolecular assemblies and coordination polymers. tandfonline.comnih.gov These extended structures are formed through the self-assembly of metal ions and ligands, driven by coordination bonds and other non-covalent interactions such as hydrogen bonding and π-π stacking.

The directionality of the coordination bonds, combined with the specific geometry of the metal complexes, allows for the rational design of one-, two-, and three-dimensional networks. For instance, the use of bridging ligands or the presence of multiple coordination sites on the ligand can lead to the formation of coordination polymers with interesting topologies and properties. The study of these supramolecular architectures is a growing area of research, with potential applications in materials science, catalysis, and sensing.

Lack of Available Data Prevents In-Depth Analysis of this compound Coordination Chemistry

An in-depth review of the coordination chemistry of the specific ligand this compound, with a focused examination of the role of hydrogen bonding and π-stacking interactions in its solid-state architectures, cannot be provided at this time due to a lack of available scientific literature and crystallographic data for its metal complexes.

Despite extensive searches of chemical databases and scholarly articles, no specific research has been identified that details the synthesis and single-crystal X-ray diffraction analysis of coordination compounds formed with this compound. Such studies are fundamental for elucidating the precise nature of supramolecular interactions, including hydrogen bonding and π-stacking, which govern the self-assembly of molecules in the solid state.

While the broader field of coordination chemistry has extensively investigated various pyridine and pyrrole-containing ligands, and the principles of hydrogen bonding and π-stacking are well-established, applying these general concepts to a specific, uncharacterized compound without experimental evidence would be speculative and would not adhere to the standards of scientific accuracy. The intricate details of how this compound coordinates to metal centers and how the resulting complexes arrange themselves in a crystal lattice can only be determined through empirical structural analysis.

Consequently, the requested article, which requires a thorough and scientifically accurate discussion of the solid-state architecture of this compound complexes, cannot be generated. The necessary experimental data to populate the specified sections on hydrogen bonding and π-stacking interactions is not present in the current body of scientific research.

Theoretical and Computational Investigations of 2 2 Pyrrol 1 Yl Ethyl Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For systems involving pyridine (B92270) and pyrrole (B145914) moieties, DFT is instrumental in understanding their fundamental chemical nature.

Elucidation of Electronic Structure and Energetics

In related studies of substituted pyrrolidinones and other heterocyclic systems, DFT has been successfully used to calculate total energy, HOMO-LUMO gaps, and dipole moments. For instance, investigations into the electronic structure of Ru₂(II,II) oxypyridinates have demonstrated how DFT can categorize compounds based on their electronic ground state and Ru-Ru bond lengths. A comprehensive DFT study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) involved calculating the ground-state energy using both B3LYP and M06-2X functionals to provide a detailed understanding of its molecular and electronic structure.

While these examples highlight the utility of DFT in characterizing similar heterocyclic compounds, specific DFT studies detailing the electronic structure and energetics solely for 2-(2-Pyrrol-1-yl-ethyl)pyridine are not extensively available in the reviewed literature. However, based on the principles of DFT, a hypothetical data table for the electronic properties of this compound is presented below to illustrate the expected outcomes of such an analysis.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | Data not available |

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

(This table is for illustrative purposes only. Specific values require dedicated DFT calculations for this compound.)

Reactivity Descriptors and Active Sites

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are essential for predicting the reactivity of a molecule. The Fukui function is a local descriptor that helps in identifying the most probable sites for nucleophilic and electrophilic attacks. For this compound, these descriptors would pinpoint which atoms on the pyridine and pyrrole rings are more susceptible to chemical reactions.

Studies on other pyridine derivatives have successfully employed these descriptors to correlate theoretical findings with experimental observations. For example, a detailed analysis of 2,2′-bipyridine and its analogues used reactivity descriptors to characterize their σ-acceptor/π-donor characteristics. Although specific studies providing a full set of reactivity descriptors for this compound are not readily found, the established methodologies suggest that the nitrogen atom of the pyridine ring would likely be a primary site for electrophilic attack, while specific carbon atoms on both rings would be susceptible to nucleophilic attack.

Table 2: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

(This table is for illustrative purposes only. Specific values require dedicated DFT calculations for this compound.)

Aromaticity and π-Electron Delocalization Analysis

The aromatic character of the pyridine and pyrrole rings in this compound is a key determinant of its stability and reactivity. Both pyridine and pyrrole are aromatic heterocycles that follow Hückel's rule (4n+2 π electrons). In pyridine, the nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic system. In contrast, the nitrogen in pyrrole is also sp² hybridized, but its lone pair occupies a p-orbital, contributing to the aromatic sextet.

DFT-based methods, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are commonly used to quantify the degree of aromaticity. These analyses would confirm the aromatic nature of both heterocyclic rings within the this compound molecule and assess any influence of the ethyl bridge and the other ring on their respective aromaticities. While the general principles of aromaticity in pyridine and pyrrole are well-understood, specific quantitative aromaticity studies on the combined this compound system are not detailed in the surveyed literature.

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethyl linker in this compound allows for various spatial arrangements of the pyridine and pyrrole rings relative to each other. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Furthermore, DFT can be employed to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for the formation of supramolecular structures. For instance, a DFT study on 2-aminopyridine (B139424) dimers investigated the nature and strength of hydrogen bonding interactions. Similarly, theoretical studies on other π-conjugated ligands have used DFT to explore solute-solvent intermolecular interactions. For this compound, such studies would elucidate its behavior in different chemical environments and its potential for self-assembly. A study on a related compound, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, revealed a dihedral angle of 28.93 (14)° between the pyrrole and pyridine rings and the presence of C—H⋯O hydrogen bonds and π–π stacking in the crystal structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For this compound, molecular docking simulations could be used to screen for potential biological targets, such as enzymes or receptors. The pyridine and pyrrole moieties are common scaffolds in many biologically active compounds. For example, various pyridine derivatives have been docked against cancer-related targets like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2. These studies typically report a docking score, which is an estimate of the binding free energy, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

While numerous docking studies exist for pyridine and pyrrole derivatives against various targets, specific molecular docking results for this compound as the ligand were not found in the reviewed scientific literature. To illustrate the type of data generated from such a study, a hypothetical table of docking results is provided below.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Protein Target (PDB ID) | e.g., CDK2 (1HCK) |

| Docking Score (kcal/mol) | Data not available |

| Hydrogen Bond Interactions | Data not available |

| Hydrophobic Interactions | Data not available |

(This table is for illustrative purposes only. Specific values would be obtained from actual molecular docking simulations.)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a series of compounds with their biological activity. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the observed activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Molecular descriptors, which can be

Applications of Machine Learning in Predicting Properties and Reactivity

The intersection of computational chemistry and artificial intelligence has opened new frontiers for the in silico analysis of molecules, with machine learning (ML) emerging as a powerful tool for accelerating the discovery and development of novel chemical entities. mit.edunih.gov For systems centered around this compound, ML models offer the potential to rapidly predict a wide array of molecular properties and reaction outcomes, circumventing the time and resource-intensive nature of traditional experimental methods. arxiv.orgnih.gov These predictive models, often categorized as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, function by learning the complex, often non-linear correlations between a molecule's structural features and its macroscopic behavior. youtube.comdtu.dk

The core principle involves transforming the chemical structure into a set of numerical descriptors—fingerprints that encode topological, electronic, or steric information. youtube.com These descriptors serve as the input for an ML algorithm, which is trained on a dataset of known compounds to build a predictive model. youtube.com This model can then be used to estimate the properties of new, un-synthesized molecules like this compound with a fraction of the cost and time required for laboratory synthesis and testing. cmu.edubohrium.com

Detailed Research Findings

While specific machine learning studies targeting this compound are not extensively documented in public literature, the methodologies have been widely and successfully applied to its constituent heterocyclic systems—pyridine and pyrrole. These studies provide a robust framework for how such models could be developed and utilized.

Reactivity Prediction: A significant challenge in synthetic chemistry is the a priori prediction of reaction outcomes. mit.edu Machine learning has shown considerable promise in this area. For instance, researchers have successfully developed random forest models to forecast the yields of condensation reactions involving pyrroles and aldehydes. researchgate.net By training the model on over 1,200 reactions represented by extended connectivity fingerprints, they achieved a mean absolute error (MAE) of 9.6% and a coefficient of determination (R²) of 0.63, demonstrating a strong predictive capability. researchgate.net Similar approaches could be adapted to predict the outcomes of reactions involving the pyrrole or pyridine moieties of this compound, such as N-alkylation, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions.

Further studies on different reaction classes reinforce the utility of this approach. ML models have been shown to outperform expert intuition in predicting the yields of Suzuki cross-coupling reactions, a common transformation for pyridine rings. mit.edu In another example, decision-tree-based algorithms like XGBoost were used to predict the reactivity of methacrylate (B99206) monomers in radiation-induced graft polymerization, using chemically interpretable parameters such as solvation free energy and molecular dipole moments as inputs. chemrxiv.org

Physicochemical and ADMET Property Prediction: In the context of medicinal chemistry and drug discovery, predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. valencelabs.comiapchem.org ML models are increasingly indispensable for this task. For molecules containing pyridine and pyrrole scaffolds, which are common in pharmaceuticals, ML can predict key properties:

Adsorption and Environmental Interaction: A machine learning-assisted material genome approach was used to predict the adsorption capacity of pyridine-based polymers, successfully identifying novel materials for capturing perrhenate (B82622) ions (a surrogate for radioactive technetium). acs.org This highlights the potential for predicting how a molecule like this compound might interact with biological or environmental surfaces.

Biological and Pharmacokinetic Properties: Comprehensive ML systems have been developed to predict properties like passive permeability, metabolic clearance, and inhibition of cytochrome P450 enzymes for various chemical modalities. nih.gov These models, often built using deep learning architectures, can provide early-stage warnings for potential liabilities, guiding the design of analogues of this compound with more favorable drug-like properties. nih.govacs.org

The table below summarizes the potential applications of machine learning for predicting the properties of this compound, based on established models for related chemical systems.

| Property/Reactivity Predicted | Typical Machine Learning Algorithm | Common Input Features (Descriptors) | Potential Application/Significance |

| Reaction Yield | Random Forest, Gradient Boosting (XGBoost) | Molecular Fingerprints (e.g., ECFP), DFT-calculated energies, Steric Parameters | Optimizing synthetic routes, planning high-throughput screening experiments. mit.eduresearchgate.net |

| Solubility (Aqueous) | Support Vector Machines (SVM), Graph Neural Networks | Topological Polar Surface Area (TPSA), LogP, Molecular Weight | Assessing suitability for biological and pharmaceutical formulations. acs.org |

| Metabolic Stability | Deep Neural Networks (DNN), Random Forest | Substructure counts, Electronic properties | Predicting in vivo half-life and guiding structural modifications to enhance stability. nih.gov |

| Binding Affinity (to a target) | Convolutional Neural Networks (CNN), SVM | Protein-ligand interaction fingerprints, 3D conformational descriptors | Virtual screening and identifying potential biological targets for drug discovery. valencelabs.com |

| Toxicity | Multiple (Ensemble Models) | Structural alerts (toxicophores), Physicochemical properties | Early-stage risk assessment to flag potentially toxic compounds. nih.gov |

| Adsorption Capacity | Gradient Boosting, Neural Networks | Solvent environment parameters, Structural features of adsorbent/adsorbate | Applications in materials science, environmental remediation, and purification. acs.org |

These models not only serve as predictive tools but also offer insights into the underlying structure-property relationships, helping to rationalize experimental observations and guide the intelligent design of new molecules. nih.govnesi.org.nz

Medicinal Chemistry Applications As Scaffolds and Probes

Design Principles for Bioactive Pyrrole-Pyridine Derivatives as Medicinal Scaffolds

The pyrrole-pyridine core is a privileged structure in drug discovery, valued for its ability to interact with various biological targets. nih.govresearchgate.net The design of bioactive derivatives based on the 2-(2-pyrrol-1-yl-ethyl)pyridine scaffold is guided by several key principles:

Structural Mimicry and Bioisosterism : The pyrrole (B145914) and pyridine (B92270) rings can mimic endogenous molecules or act as bioisosteres for other functional groups, enhancing binding affinity and potency towards specific biological targets. nih.govresearchgate.net

Modulation of Physicochemical Properties : The heterocyclic nature of the scaffold allows for fine-tuning of properties such as solubility, lipophilicity, and polarity. These adjustments are crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Three-Dimensional Exploration : Unlike flat aromatic systems, the non-planar nature of the pyrrolidine (B122466) ring (a saturated analog of pyrrole) allows for a greater exploration of three-dimensional chemical space. This can lead to more specific and potent interactions with the complex binding sites of proteins. nih.gov

Introduction of Pharmacophoric Moieties : The scaffold can be readily functionalized by adding various pharmacophoric groups. This strategy has been successfully employed to develop potent anticancer agents by targeting specific receptors, such as the HIF-1α receptor. researchgate.net

Stereochemical Considerations : The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity. Different stereoisomers can exhibit distinct binding modes and pharmacological profiles due to the enantioselective nature of protein targets. nih.gov

Investigations of Biological Targets and Mechanisms of Action

Derivatives of the pyrrole-pyridine scaffold have been investigated for their effects on a variety of biological targets and cellular processes. These investigations have revealed a broad spectrum of potential therapeutic applications.

Enzyme Inhibition (e.g., COX-2, LOX, dihydrofolate reductase)

The pyrrole-pyridine scaffold has been utilized to develop potent enzyme inhibitors with therapeutic potential in inflammation and cancer.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX) Inhibition : Certain derivatives have been designed as dual inhibitors of COX-2 and 5-LOX, enzymes involved in the inflammatory response and carcinogenesis. nih.gov By blocking both pathways, these compounds may offer a more effective therapeutic approach for conditions like colorectal cancer. nih.gov Some of these dual inhibitors show weak inhibition of the COX-1 isoform, suggesting a favorable selectivity profile. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is a key enzyme in the synthesis of purines and is a well-established target for antimicrobial and anticancer drugs. nih.govmdpi.com Pyrrole-pyridine derivatives have been developed as potent inhibitors of bacterial DHFR, showing selectivity over the human enzyme, which is a crucial characteristic for developing new antibiotics. nih.govmdpi.com

Table 1: Enzyme Inhibition by Pyrrole-Pyridine Derivatives

| Enzyme Target | Therapeutic Area | Mechanism of Action |

|---|---|---|

| COX-2/5-LOX | Inflammation, Cancer | Dual inhibition of arachidonic acid metabolism |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer | Inhibition of nucleotide synthesis |

Modulation of Cellular Pathways (e.g., apoptosis induction, cell cycle arrest, tubulin polymerization inhibition)

Pyrrole-pyridine derivatives have demonstrated the ability to modulate key cellular pathways involved in cancer progression.

Apoptosis Induction : Several pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can occur through the intrinsic pathway, which involves mitochondrial stress, or the extrinsic pathway, initiated by death receptors. nih.gov Synthetic bile acid derivatives, for example, have been shown to induce apoptosis in various cancer cell lines through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. nih.gov

Cell Cycle Arrest : The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Certain compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation. nih.govplos.org For instance, some derivatives have been observed to cause cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells. nih.gov Flavopiridol, a piperidine-containing compound, has been shown to induce cell cycle arrest and has demonstrated anti-cancer activity in models of anaplastic thyroid cancer. plos.org

Tubulin Polymerization Inhibition : Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization is a validated strategy in cancer chemotherapy. nih.gov Some novel pyrazole (B372694) compounds have been identified as potent inhibitors of tubulin polymerization, leading to cytotoxicity in various cancer cells. nih.gov

Table 2: Modulation of Cellular Pathways by Pyrrole-Pyridine Derivatives

| Cellular Pathway | Effect | Therapeutic Implication |

|---|---|---|

| Apoptosis | Induction | Cancer treatment |

| Cell Cycle | Arrest at S and G2/M phases | Inhibition of cancer cell proliferation |

| Tubulin Polymerization | Inhibition | Disruption of mitosis in cancer cells |

Receptor Interactions and Inverse Agonism

The pyrrole-pyridine scaffold is also a key component in the development of ligands that interact with various receptors.

VEGF Receptor Inhibition : Derivatives of the 2-((pyridin-4-yl)ethyl)pyridine template have been developed as potent inhibitors of vascular endothelial growth factor (VEGF) receptors-1 and -2. nih.gov These receptors play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting these receptors, such compounds can block tumor growth. nih.gov

Inverse Agonism : Some receptors exhibit constitutive activity, meaning they are active even without a ligand bound. While agonists activate these receptors and antagonists block the action of agonists, inverse agonists can reduce this basal activity. nih.gov This concept is important in modern pharmacology, as it provides another mechanism for therapeutic intervention. nih.gov The pyrrole-pyridine scaffold can be incorporated into molecules designed to act as inverse agonists at specific receptors.

Role as Building Blocks for Complex Polyheterocyclic Systems in Drug Discovery

The this compound scaffold serves as a valuable starting point for the synthesis of more complex polyheterocyclic systems. researchgate.net This approach, known as molecular hybridization, involves combining the pyrrole-pyridine core with other bioactive pharmacophores to create novel molecules with enhanced or entirely new pharmacological profiles. researchgate.net This strategy has been instrumental in the discovery of new anticancer agents. researchgate.net For example, the fusion of the pyrrole-pyridine scaffold with other heterocyclic rings has led to the identification of potent anticancer candidates targeting various cancer cell lines. researchgate.net

Polymer Chemistry and Materials Science Applications

Synthesis of Pyrrole- and Pyridine-Containing Monomers for Polymerization

The creation of monomers that feature both pyrrole (B145914) and pyridine (B92270) rings is a crucial first step for building functional polymers. Various synthetic strategies have been developed to link these two heterocyclic systems, providing access to a wide range of molecular architectures for subsequent polymerization.

Established methods for creating these crucial building blocks include:

Stetter Reaction : This reaction has been effectively adapted to produce oligomeric and polymeric materials composed of alternating pyrrole and pyridine units. acs.org For instance, the condensation of a pyridinedicarboxaldehyde with a suitable partner followed by cyclocondensation can yield pyrrolylpyridine structures. acs.org

Suzuki Coupling : This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It has been employed to synthesize compounds like 6-(pyrrol-2-yl)-2,2'-bipyridine by coupling a pyrrole-based boronic acid (or its in situ generated equivalent) with a halogenated pyridine. nih.gov

Kröhnke-type Reactions : These reactions are useful for synthesizing more complex oligopyridine structures. For example, the reaction of 2-acetylpyridine (B122185) with N-propargylpyrrole-2-carboxaldehyde in a basic medium yields a terpyridine molecule featuring a pyrrole unit. mdpi.com

N-Alkylation : The nitrogen atom of the pyrrole ring can be selectively alkylated, which allows for the introduction of a pyridine-containing side chain. acs.org This is a direct route to monomers like 2-(2-Pyrrol-1-yl-ethyl)pyridine, where an ethylpyridine group is attached to the pyrrole nitrogen.

Electrochemical Polymerization and Elaboration of Thin Films

Electrochemical polymerization is a highly effective technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net For monomers like this compound, the pyrrole moiety is the electroactive group that enables polymerization. The process allows for precise control over the thickness, morphology, and properties of the resulting polymer film. researchgate.netmdpi.com

The general mechanism for the electropolymerization of pyrrole proceeds as follows:

Oxidation : An electron is removed from the pyrrole monomer at the electrode surface, forming a reactive radical cation. scispace.comnih.gov

Coupling : Two radical cations react with each other to form a dimer dication. scispace.comnih.gov

Deprotonation and Re-aromatization : The dimer loses two protons to form a neutral, aromatic dimer. scispace.com

Chain Growth : The dimer is more easily oxidized than the monomer, so it is readily converted into a radical cation that couples with other monomer or oligomer radical cations, leading to the growth of the polymer chain. scispace.com

This process continues, depositing a solid, adherent polymer film on the electrode. Techniques such as potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic potential) polymerization can be used, with the choice of method influencing the final properties of the film. researchgate.net The presence of the pyridine group in the monomer can influence the polymerization potential and the electronic properties of the resulting film. Terpyridine derivatives that include a pyrrole heterocycle are known to form thin films on surfaces through this electropolymerization process. mdpi.com

Development of Conducting Polymers and Electrochromic Materials

Polymers derived from this compound are inherently conducting due to the conjugated polypyrrole backbone. The electrical conductivity arises from the movement of charge carriers (polarons and bipolarons) created through a process called doping, which involves the partial oxidation or reduction of the polymer chain.

A significant application of these materials is in the field of electrochromism, where a material changes its optical properties (color) in response to an applied electrical potential. scispace.comnih.gov This reversible color change is a result of the electrochemical doping and de-doping of the polymer.

Neutral State : In its undoped, neutral state, the polymer has a larger energy band gap and typically appears as one color (e.g., yellow-green for polypyrrole). scispace.com

Oxidized State : When a positive potential is applied, the polymer is oxidized (doped), creating charge carriers and narrowing the band gap. This changes the way the material absorbs light, resulting in a different color (e.g., blue-violet for polypyrrole). scispace.com

The incorporation of the pyridine unit into the polymer structure can significantly modify its electronic and, therefore, its electrochromic properties. By creating donor-acceptor architectures, the band gap of the polymer can be tuned, leading to a wider range of colors. rsc.orgmdpi.com Copolymers of pyrrole with other monomers can also yield materials with enhanced stability and distinct electrochromic behaviors. mdpi.com

Below is a table summarizing the electrochromic performance of related pyrrole- and pyridine-containing polymers found in the literature.

| Polymer System | Color in Neutral State | Color in Oxidized State(s) | Optical Contrast (ΔT) | Switching Time | Coloration Efficiency (η) |

| Polypyrrole (General) scispace.com | Yellow-Green | Blue-Violet | - | - | - |

| Pyrrolo[3,4-c]pyridine-based polymers rsc.org | Orange, Red, Magenta | Blue, Green, Yellow | Up to 70.5% | Down to 3.2 s | Up to 590 cm²/C |

| P(dCz2-co-dTC2) (Carbazole-Pyridine Copolymer) mdpi.com | Yellowish Green | Greenish Gray, Gray, Purplish Gray | 57.0% | ~0.3 s | 528.8 cm²/C¹ |

¹Value reported for the corresponding electrochromic device.

Applications in Organic Optoelectronics and Luminescent Materials

The unique combination of conductivity, electrochromism, and metal-chelating ability makes polymers based on this compound suitable for a variety of advanced applications.

Electrochromic Devices (ECDs) : The most direct application is in ECDs, often called "smart glass" or "smart windows," which can electronically control the amount of light and heat passing through them. These polymers can also be used in anti-glare rearview mirrors for vehicles, electrochromic sunglasses, and low-power displays. scispace.commdpi.com Polymers containing carbazole (B46965) and pyridine units have been successfully incorporated as the active electrode material in high-performance ECDs. mdpi.com

Luminescent Materials and Sensors : The pyridine moiety is an excellent ligand for coordinating with metal ions. When combined with rare-earth metals like europium(III), pyrrole-pyridine ligands can form highly luminescent complexes with high quantum yields. nih.gov This property is valuable for applications in organic light-emitting diodes (OLEDs) and specialized lighting. Furthermore, the interaction with specific metal ions can alter the photophysical properties of the polymer, such as fluorescence. This response can be harnessed to create highly sensitive and selective chemical sensors. For example, a copolymer containing bipyridine units was shown to exhibit a "turn-off" fluorescent response specifically for copper (Cu²⁺) cations, demonstrating its potential for environmental monitoring or analytical chemistry. semanticscholar.org

Photosensitizers and Catalysis : Terpyridine-pyrrole complexes have been investigated for their potential as photosensitizers, which are molecules that absorb light and transfer the energy to another molecule. mdpi.com This is a key component in applications like photodynamic therapy and solar energy conversion. The ability to immobilize these complexes as a polymer film on an electrode also opens up possibilities in electrocatalysis. mdpi.com

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's increasing emphasis on sustainability is steering the synthesis of heterocyclic compounds like 2-(2-Pyrrol-1-yl-ethyl)pyridine towards greener methodologies. Future research will likely prioritize the development of synthetic routes that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of investigation in the sustainable synthesis of this compound and related N-heterocycles are expected to include:

Solvent-Free and Alternative Solvent Systems: A significant trend is the move away from conventional volatile organic solvents. Research is focusing on solvent-free reaction conditions, which not only reduce environmental impact but can also lead to improved reaction kinetics and yields. rasayanjournal.co.inacs.org The use of greener solvents such as water, bio-based solvents (like glycerol (B35011) and ethyl lactate), and supercritical fluids (like CO2) is also being explored. acs.orgresearchgate.netmdpi.com Water is a particularly attractive medium due to its abundance, low cost, and non-toxic nature. researchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis: Non-traditional activation methods like microwave irradiation and ultrasound are gaining prominence. mdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times, increase product yields, and enhance purity for a variety of heterocyclic compounds. rasayanjournal.co.inresearchgate.netmdpi.com These techniques offer a more energy-efficient alternative to conventional heating methods.

Catalytic Methods: The development and application of novel and recyclable catalysts are central to green synthesis. This includes the use of solid acid catalysts like K-10 montmorillonite (B579905) and nanoparticle catalysts. mdpi.com These catalysts can often be used in smaller quantities, are more selective, and can be easily separated and reused, reducing waste and cost.

Atom Economy: Future synthetic strategies will increasingly focus on maximizing atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through one-pot and multicomponent reactions, which streamline synthetic processes and reduce the number of isolation and purification steps. mdpi.com

A comparison of traditional versus emerging green synthesis approaches is summarized in the table below.

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often relies on volatile organic compounds (VOCs). | Prioritizes solvent-free conditions, water, or bio-derived solvents. researchgate.netmdpi.com |

| Energy Input | Typically involves conventional heating methods. | Utilizes energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.inmdpi.com |

| Catalysts | May use stoichiometric and often hazardous reagents. | Employs recyclable solid catalysts and nanoparticles. mdpi.com |

| Waste Generation | Can produce significant amounts of toxic waste. | Aims to minimize waste through high atom economy and recyclable materials. rasayanjournal.co.in |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of chemical reactions, providing valuable insights that are often missed with traditional offline analysis. spectroscopyonline.com

Future research is expected to leverage these techniques to:

Identify Transient Intermediates: In-situ spectroscopy can detect short-lived reaction intermediates, which are critical for elucidating reaction pathways. spectroscopyonline.com

Optimize Reaction Conditions: Real-time data on reactant consumption and product formation allows for precise control and optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Ensure Process Safety and Scalability: Continuous monitoring of reactions can help identify potential safety hazards and provides crucial data for scaling up laboratory procedures to industrial production. spectroscopyonline.com

The application of various in-situ spectroscopic techniques for monitoring the synthesis of heterocyclic compounds is a growing area of interest.

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis |

| FT-IR Spectroscopy | Provides information on the changes in chemical bonding and the formation of functional groups. frontiersin.org | Monitoring the formation of the pyrrole (B145914) and pyridine (B92270) rings and the C-N bond formation. |

| Raman Spectroscopy | Offers complementary vibrational information to IR and is particularly useful for reactions in aqueous media. researchgate.net | Studying reaction kinetics and catalyst behavior in aqueous or solvent-free systems. |

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, useful for tracking conjugated systems. mdpi.com | Following the formation of the aromatic pyrrole and pyridine rings. |

| NMR Spectroscopy | Provides detailed structural information about reactants, intermediates, and products in solution. | Elucidating the reaction mechanism and identifying isomeric byproducts. |

These techniques, often used in combination, will enable a more comprehensive understanding of the synthetic processes involved in producing this compound and its derivatives.

Rational Design of Multi-functional Materials and Catalysts

The unique structural features of this compound, namely the presence of two nitrogen-containing heterocyclic rings, make it an attractive building block for the rational design of multi-functional materials and catalysts. The pyridine moiety can act as a ligand for metal coordination, while the pyrrole ring can be functionalized to tune the electronic and steric properties of the molecule.

Emerging trends in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to construct novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Luminogenic Materials: By incorporating fluorophores or engineering the molecular structure to exhibit aggregation-induced emission (AIE) or dual-state emission (DSE), derivatives of this compound could be developed as advanced luminogenic materials for applications in sensors, bioimaging, and optoelectronic devices. rsc.org

Homogeneous and Heterogeneous Catalysts: The bidentate nature of this compound makes it a promising ligand for the development of new homogeneous catalysts. Furthermore, immobilizing these catalytic complexes on solid supports can lead to the creation of highly active and recyclable heterogeneous catalysts.

The design of these materials will be guided by a deeper understanding of structure-property relationships, facilitated by computational modeling and high-throughput screening.

Exploration of Novel Biological Applications through Target-Specific Ligand Design

The pyrrole and pyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs. mdpi.comnih.gov This provides a strong impetus for exploring the potential of this compound derivatives in medicinal chemistry through target-specific ligand design.

Future research in this domain will likely focus on:

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy. nih.gov Derivatives of this compound could be designed to target specific kinases involved in cell proliferation and signaling pathways.

Antimicrobial and Antiviral Agents: Pyrrole-based compounds have shown promising antimicrobial and antiviral activities. nih.govmdpi.com By modifying the substituents on the pyrrole and pyridine rings, novel compounds with enhanced potency and selectivity against various pathogens could be developed.

Central Nervous System (CNS) Agents: The ability of small molecules containing pyridine and pyrrole to cross the blood-brain barrier suggests potential applications in the development of drugs for neurological disorders.

Molecular Hybridization: Incorporating the this compound scaffold into hybrid molecules with other known pharmacophores is a promising strategy for developing multi-target directed ligands. nih.gov

The design of these target-specific ligands will be heavily reliant on computational tools for molecular docking, virtual screening, and predicting pharmacokinetic properties.

| Potential Biological Target | Rationale for Targeting with this compound Derivatives |

| Protein Kinases | The pyridine moiety is a known hinge-binding motif in many kinase inhibitors. nih.gov |

| DNA/RNA | The planar aromatic rings can intercalate with nucleic acids, and the nitrogen atoms can participate in hydrogen bonding. |

| Metalloenzymes | The bidentate nature of the ligand can be used to chelate metal ions in the active sites of metalloenzymes. |

| G-protein Coupled Receptors (GPCRs) | The scaffold can be functionalized to interact with specific residues in the binding pockets of GPCRs. |

Integration of Computational and Experimental Methodologies for Predictive Science

The synergy between computational modeling and experimental validation is revolutionizing chemical and materials science. nih.govnih.gov For this compound, this integrated approach will be instrumental in accelerating the discovery and development of new molecules with desired properties.

Future research will see a greater emphasis on:

Predictive Modeling of Reaction Outcomes: Computational methods, such as density functional theory (DFT), can be used to predict reaction pathways, activation energies, and the stability of intermediates, thereby guiding the design of more efficient synthetic routes.

In Silico Screening of Virtual Libraries: Large virtual libraries of this compound derivatives can be rapidly screened using computational tools to identify candidates with high potential for specific applications, such as drug discovery or materials science. This significantly reduces the time and cost associated with experimental screening.

Structure-Property Relationship Studies: Computational modeling can provide detailed insights into how modifications to the molecular structure of this compound affect its electronic, optical, and biological properties. This knowledge is crucial for the rational design of new functional molecules.

Machine Learning and Artificial Intelligence: The use of machine learning algorithms to analyze large datasets from both computational and experimental studies can help identify complex patterns and correlations, leading to more accurate predictive models and the discovery of novel compounds. nih.gov

This iterative cycle of computational prediction followed by experimental validation will be a key driver of innovation in the study of this compound and its derivatives. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2-(2-Pyrrol-1-yl-ethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of pyrrole-pyridine hybrids often involves cyclization or coupling reactions. For example, 2-(Acylethynyl)-pyrroles can undergo base-mediated cyclization with nitriles to form functionalized pyrrolylpyridines . Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., KOH or Pd-based catalysts) significantly affect reaction efficiency. Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent side reactions.

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography using programs like SHELX and ORTEP-III is critical for resolving bond lengths, angles, and torsional conformations. Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and substituent placement, and mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, unit cell parameters and space group assignments are derived from diffraction data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Protective equipment (gloves, goggles, lab coats) and fume hoods are mandatory due to potential respiratory and dermal irritation . Waste must be segregated and disposed via certified hazardous waste services. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) .

Q. How can researchers verify the purity of this compound post-synthesis?

Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS. Melting point analysis and thin-layer chromatography (TLC) with UV visualization provide preliminary checks. Impurities often arise from incomplete cyclization or oxidation byproducts, necessitating recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. What computational methods are used to predict the conformational dynamics of this compound in molecular switch applications?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models rotational barriers and protonation-induced conformational changes. For pH-triggered switching, solvation effects are incorporated using implicit solvent models (e.g., PCM). Discrepancies between computed and experimental UV-Vis spectra (e.g., λmax shifts) may indicate oversimplified solvation or neglected excited-state interactions .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Conflicting tautomer assignments (e.g., enamine vs. imine forms) are resolved via high-resolution X-ray data (R-factor < 5%) and electron density maps. SHELXL refinement can distinguish protonation states, while Hirshfeld surface analysis quantifies intermolecular interactions influencing tautomer stability. Disordered regions may require constrained refinement or alternative space group testing .

Q. What strategies mitigate side reactions during functionalization of the pyrrole moiety?

Electrophilic substitution at the pyrrole ring is prone to overfunctionalization. Directed ortho-metalation (DoM) using LDA or Grignard reagents enables regioselective modifications. Protecting groups (e.g., Boc on the pyridine nitrogen) prevent undesired coupling. Reaction monitoring via in-situ IR or LC-MS helps identify intermediates and adjust conditions dynamically .

Q. How does steric hindrance from the ethyl-pyrrole substituent influence coordination chemistry with transition metals?

The ethyl spacer reduces steric clash between the pyrrole N and pyridine lone pairs, enhancing metal binding (e.g., with Cu²⁺ or Pd⁰). Isothermal titration calorimetry (ITC) quantifies binding constants, while EXAFS probes coordination geometry. Contrasting results with bulkier analogs (e.g., 2-(Piperidin-1-yl) derivatives) highlight the balance between flexibility and rigidity in ligand design .

Q. What experimental and theoretical approaches validate the compound’s role as a unidirectional molecular switch?

UV-Vis kinetics under pH jumps (e.g., HCl/NaOH titration) track switching rates, while circular dichroism (CD) confirms chiral induction in scaffold-immobilized systems . MD simulations (NAMD or GROMACS) model rotational energy profiles. Discrepancies in activation energies (ΔG‡) between computational and experimental data may arise from solvent viscosity or quantum tunneling effects.

Q. How do electronic effects of substituents on the pyridine ring modulate redox properties?

Cyclic voltammetry (CV) in anhydrous acetonitrile reveals shifts in oxidation potentials (E₁/₂) due to electron-donating/withdrawing groups. Hammett plots correlate substituent σ values with redox behavior. Contradictory CV results (e.g., irreversible vs. quasi-reversible peaks) often stem from adsorption artifacts or electrolyte decomposition, addressed by varying scan rates or switching electrolytes (e.g., TBAPF6 vs. LiClO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.